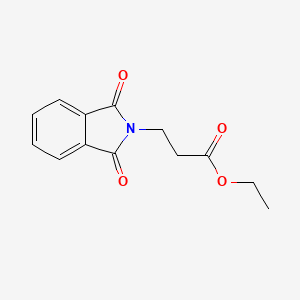
2-Ethoxycarbonyl-ethyl-phthalimide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Ethoxycarbonyl-ethyl-phthalimide has gained significant attention in scientific research due to its potential biological activity and therapeutic applications. It has been studied for its anticancer and neuroprotective effects, and clinical trials are underway to evaluate its safety and efficacy in humans. Additionally, it is used in the synthesis of various pharmaceutical compounds, herbicides, colorants, dyes, polymer additives, and photochromic materials .
Vorbereitungsmethoden
2-Ethoxycarbonyl-ethyl-phthalimide can be synthesized through various synthetic routes. One common method involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst . This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.
Analyse Chemischer Reaktionen
2-Ethoxycarbonyl-ethyl-phthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include lithium hexamethyldisilazane in tetrahydrofuran for Claisen condensation . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the isoindolinone structure.
Wirkmechanismus
The mechanism of action of 2-Ethoxycarbonyl-ethyl-phthalimide involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to have promising anticancer effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation. The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and protect neurons from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxycarbonyl-ethyl-phthalimide is unique among isoindolinone derivatives due to its specific chemical structure and biological activity. Similar compounds include 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which have been studied for their anticancer and antioxidant properties .
Eigenschaften
IUPAC Name |
ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLUGKCOXAPMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383888 | |
| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-06-2 | |
| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
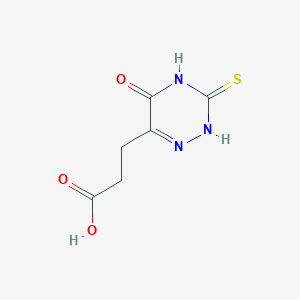
![1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B1607568.png)
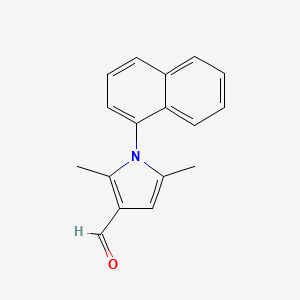
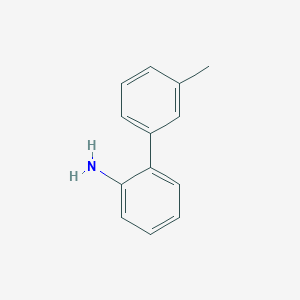

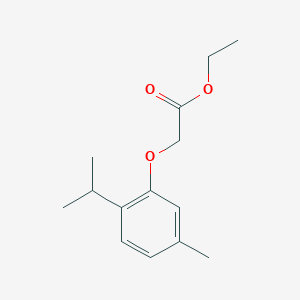

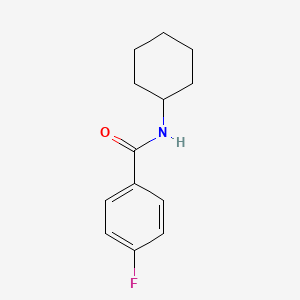
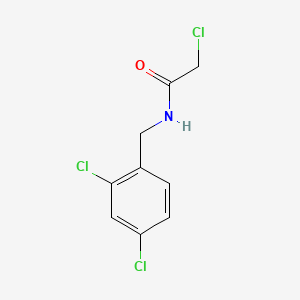
![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)
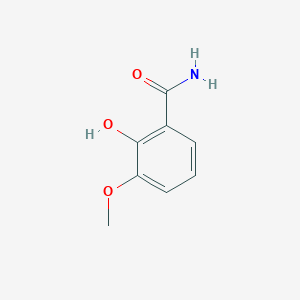
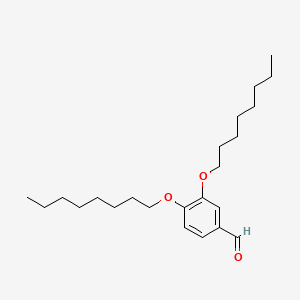
![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

